4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid

Lipophilicity LogP Drug-likeness

Optimized for medicinal chemistry: The 3-fluoro substitution on the benzoic acid core provides a strategic metabolic soft spot protection, a distinct advantage over the non-fluorinated analog CAS 94038-26-3. The free carboxylic acid (pKa ~4.68) enables direct, single-step amide coupling without ester hydrolysis, accelerating library synthesis. The 4-benzylpiperazine moiety is a validated pharmacophore for serotonin/dopamine receptors, with downstream potential for high-affinity Bcl-2/Bcl-XL inhibitor construction.

Molecular Formula C18H19FN2O2
Molecular Weight 314.36
CAS No. 1346597-48-5
Cat. No. B580744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid
CAS1346597-48-5
Synonyms4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid
Molecular FormulaC18H19FN2O2
Molecular Weight314.36
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)F
InChIInChI=1S/C18H19FN2O2/c19-16-12-15(18(22)23)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
InChIKeySIPZJZUULXFBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid (CAS 1346597-48-5) Procurement Guide: Physicochemical Baseline and Research-Grade Specifications


4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid (CAS 1346597-48-5) is a fluorinated benzoic acid derivative featuring a 4-benzylpiperazine moiety at the para position of the phenyl ring and a 3-fluoro substituent on the benzoic acid core . The compound has a molecular formula of C18H19FN2O2, a molecular weight of 314.35 g/mol, and is classified under heterocyclic building blocks (piperazines) and carbonyl compounds (carboxylic acids) . It is primarily sourced as a research chemical and synthetic intermediate with typical commercial purities of ≥95% .

Why 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid Cannot Be Interchanged with In-Class Analogs: Key Differentiation Drivers for Scientific Procurement


Piperazine-containing benzoic acid derivatives exhibit substantial variation in physicochemical and pharmacological properties driven by subtle structural modifications. The specific combination of a 3-fluoro substituent, a carboxylic acid group, and a 4-benzylpiperazine moiety in this compound produces a distinct solubility profile, pKa, lipophilicity, and topological polar surface area that cannot be replicated by closely related analogs such as the non-fluorinated parent, the methyl ester derivative, or the 4-ethylpiperazine variant . These differences directly impact downstream applications including aqueous formulation, in vitro assay compatibility, and synthetic utility in amide coupling reactions. Procurement decisions based solely on core scaffold similarity without quantitative consideration of these differentiating parameters introduce experimental variability and reduce reproducibility .

Quantitative Differentiation Evidence for 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid Relative to Closest Structural Analogs


Lipophilicity (LogP) Differential: Fluorinated vs. Non-Fluorinated 4-(4-Benzyl-1-piperazinyl)benzoic Acid Core

The 3-fluoro substitution on the benzoic acid ring increases lipophilicity compared to the non-fluorinated analog 4-(4-benzyl-1-piperazinyl)benzoic acid (CAS 94038-26-3). The fluorinated target compound exhibits a calculated LogP of approximately 2.85 (XLogP3: 0.7) , whereas the non-fluorinated analog has a molecular weight of 296.36 g/mol and lacks the electron-withdrawing fluorine effect [1]. The fluorine atom enhances membrane permeability potential and alters the electronic distribution of the carboxylic acid group [2].

Lipophilicity LogP Drug-likeness

Solubility Comparison: 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid vs. 4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid at Physiological pH

The target compound exhibits aqueous solubility of 0.15 mg/mL at pH 7.4, which is approximately 1.88-fold higher than the biphenyloxy analog 4-(biphenyl-4-yloxy)-3-fluorobenzoic acid, which shows solubility of 0.08 mg/mL under identical pH conditions . Both compounds share the 3-fluorobenzoic acid core and have comparable molecular weights (314.35 vs. 336.33 g/mol), indicating that the 4-benzylpiperazine substituent confers superior aqueous solubility relative to the bulkier, more hydrophobic biphenyloxy group.

Aqueous Solubility Formulation Bioavailability

Carboxylic Acid pKa Comparison: Free Acid vs. Methyl Ester Derivative

The target compound, as a free carboxylic acid, has a predicted pKa of 4.68 ± 0.10 . This acidic functionality enables direct participation in amide coupling reactions without a deprotection step, in contrast to the methyl ester analog 4-(4-benzyl-1-piperazinyl)-3-fluorobenzoic acid methyl ester (CAS 1346597-56-5, MW 328.38), which requires ester hydrolysis prior to further derivatization [1]. The free acid form eliminates one synthetic transformation and associated yield loss, streamlining the construction of amide libraries and bioconjugates.

Ionization State pKa Amide Coupling

Lipophilicity and Molecular Complexity: 4-Benzyl vs. 4-Ethyl Piperazine Derivatives

The 4-benzylpiperazine moiety in the target compound provides greater molecular complexity and hydrophobicity compared to the 4-ethylpiperazine analog 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid . The benzyl group (MW contribution: 91 g/mol) increases the molecular weight by 57 g/mol relative to the ethyl substituent and introduces an additional aromatic ring capable of participating in π-π stacking interactions with aromatic residues in biological targets . This structural feature is known to enhance binding affinity to CNS targets including serotonin and dopamine receptors, where arylpiperazine pharmacophores are well-validated [1].

Hydrophobicity Receptor Binding CNS Penetration

Optimal Application Scenarios for 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid Based on Verified Differentiating Evidence


Medicinal Chemistry SAR Campaigns Targeting CNS GPCRs

The 4-benzylpiperazine moiety is a validated pharmacophore for serotonin (5-HT) and dopamine receptors, with structurally related compounds showing Ki values in the low micromolar range at 5-HT1A (Ki = 1.42 μM) and 5-HT2A (Ki = 9.72 μM) receptors [1]. The free carboxylic acid functionality (pKa 4.68) enables rapid amide coupling to generate diverse analog libraries without ester hydrolysis steps, accelerating structure-activity relationship (SAR) exploration. The enhanced aqueous solubility (0.15 mg/mL at pH 7.4) relative to bulkier analogs [2] supports in vitro pharmacology assays with reduced DMSO concentrations.

Synthesis of Bcl-2 Family Protein Ligands

Derivatives containing the 4-benzylpiperazine scaffold have demonstrated high-affinity binding to Bcl-2 family proteins, with one benzylpiperazine-containing analog exhibiting Ki = 2.60 nM and EC50 = 1.10 μM against Bcl-XL [1]. The 3-fluorobenzoic acid core of the target compound provides a handle for amide coupling to sulfonamide and other warhead moieties, enabling the construction of potent Bcl-2/Bcl-XL inhibitors for oncology research applications. The fluorine substitution may enhance metabolic stability of resulting conjugates [2].

Building Block for Amide-Containing Compound Libraries

As a carboxylic acid with predicted pKa 4.68, this compound is directly compatible with standard amide coupling reagents (EDC, HOBt, HATU, PyBOP) [1]. Unlike the corresponding methyl ester analog which requires prior hydrolysis, the free acid form enables single-step library synthesis. The topological polar surface area (TPSA) of 43.8 Ų [2] indicates moderate polarity suitable for generating drug-like molecules, while the 4-benzylpiperazine group provides a basic nitrogen (piperazine N4) that can be further alkylated or used to modulate physicochemical properties of final compounds.

Fluorinated Fragment for Metabolic Stability Optimization

The 3-fluoro substitution on the benzoic acid ring is strategically positioned at the meta position relative to the carboxylic acid group. Meta-fluorination on benzoic acid cores is known to block metabolic oxidation sites, potentially increasing compound half-life and reducing clearance [1]. When procuring this compound over the non-fluorinated analog 4-(4-benzyl-1-piperazinyl)benzoic acid (CAS 94038-26-3), researchers gain a built-in metabolic soft spot protection that may translate to improved pharmacokinetic profiles in downstream lead optimization. The calculated LogP of 2.85 [2] falls within the optimal range for oral bioavailability (Lipinski's Rule of Five).

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